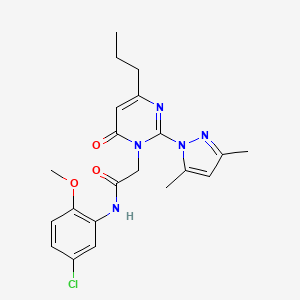
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O3 and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a combination of a chloro-substituted methoxyphenyl group, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is C19H22ClN4O3, with a molecular weight of approximately 394.85 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations were conducted using the National Cancer Institute's (NCI) 60 cell line screening protocol. The results indicated that the compound exhibited moderate activity against various cancer types, including leukemia and solid tumors.
Table 1: Anticancer Activity Summary
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The average growth inhibition across the tested lines was approximately 104.68% , indicating that while some lines showed significant sensitivity, others demonstrated resistance to treatment .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Research indicates that derivatives containing the pyrazole nucleus often exhibit broad-spectrum antimicrobial effects, which may extend to this compound as well .
The mechanism through which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic or extrinsic pathways.
- Antimicrobial Mechanisms : For antimicrobial activity, it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
Case Studies
Several case studies have documented the biological efficacy of similar compounds within the same structural class:
- Pyrazole Derivatives : A review highlighted that pyrazole derivatives possess significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications for inflammatory diseases .
- Pyrimidine Compounds : Research on pyrimidine derivatives has shown promising results in treating bacterial infections and certain cancers, reinforcing the idea that modifications in these structures can enhance biological activity .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3/c1-5-6-16-11-20(29)26(21(23-16)27-14(3)9-13(2)25-27)12-19(28)24-17-10-15(22)7-8-18(17)30-4/h7-11H,5-6,12H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJXWLWAFMKBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














